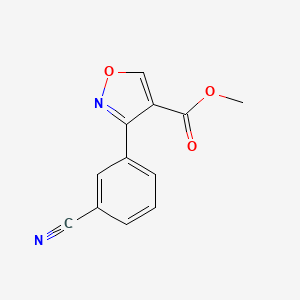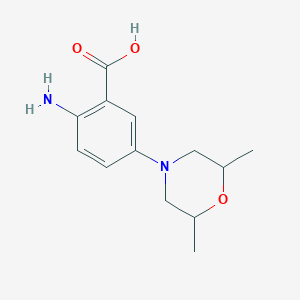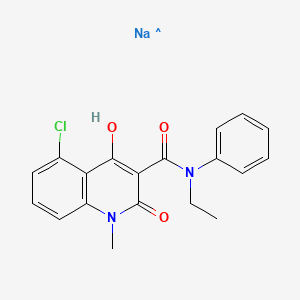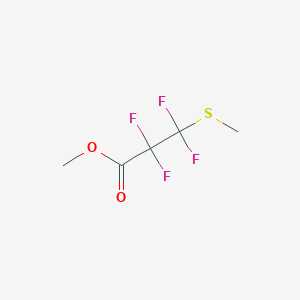
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite. The reaction is usually carried out under mild conditions and can be catalyzed by metals such as copper (I) or ruthenium (II) .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoxazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic properties.
4,5-Diphenylisoxazole: Used in anti-inflammatory applications.
3,4,5-Trisubstituted Isoxazoles: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a carbomethoxy group and a cyanophenyl group makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H8N2O3 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
methyl 3-(3-cyanophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-14-11(10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |
InChI-Schlüssel |
UFOKNGQFVSMFMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CON=C1C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)


![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)







